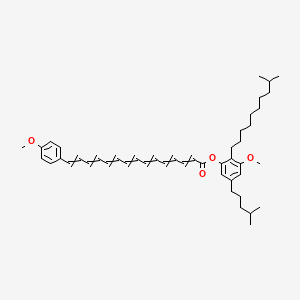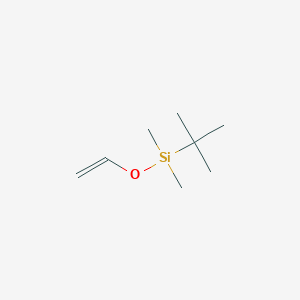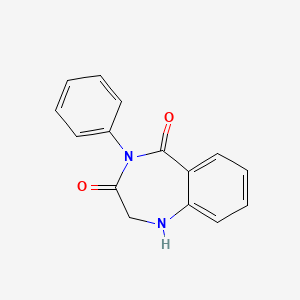
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is a complex organic compound with a molecular formula of C19H18KNO5 This compound is a derivative of L-aspartic acid, which is a non-essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves multiple steps. One common method includes the protection of the amino group in L-aspartic acid, followed by the introduction of the phenylacetyl group. The esterification of the carboxyl group with benzyl alcohol results in the formation of the phenylmethyl ester. The final step involves the addition of potassium to form the monopotassium salt .
Industrial Production Methods
Industrial production of this compound can involve both chemical and enzymatic methods. Chemical synthesis often requires the use of protecting groups to prevent undesirable reactions. Enzymatic methods, on the other hand, utilize specific enzymes to catalyze the reactions, offering a more environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenylacetyl and phenylmethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves its interaction with specific molecular targets. The phenylacetyl and phenylmethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid monopotassium salt
- N-Acetyl-L-aspartic acid
- L-Aspartic acid, N-acetyl-, 4-(phenylmethyl) ester
Uniqueness
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is unique due to the presence of both phenylacetyl and phenylmethyl ester groups.
Properties
CAS No. |
65277-71-6 |
|---|---|
Molecular Formula |
C19H18KNO5 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
potassium;(2S)-4-oxo-2-[(2-phenylacetyl)amino]-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H19NO5.K/c21-17(11-14-7-3-1-4-8-14)20-16(19(23)24)12-18(22)25-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2,(H,20,21)(H,23,24);/q;+1/p-1/t16-;/m0./s1 |
InChI Key |
XUNYPQABESRNLS-NTISSMGPSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
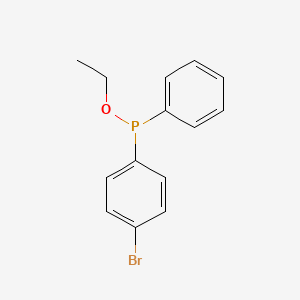

![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)
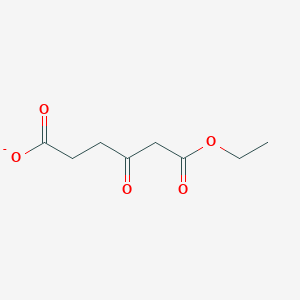
methanone](/img/structure/B14473048.png)

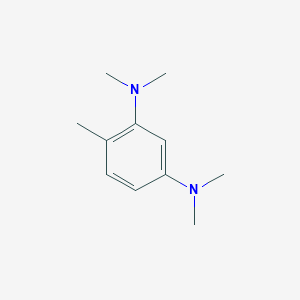
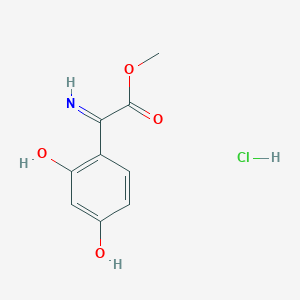

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
